3-Methoxy-1,2,4,5-tetramethylbenzene 3-Methoxy-1,2,4,5-tetramethylbenzene
Brand Name: Vulcanchem
CAS No.: 14337-37-2
VCID: VC4082418
InChI: InChI=1S/C11H16O/c1-7-6-8(2)10(4)11(12-5)9(7)3/h6H,1-5H3
SMILES: CC1=CC(=C(C(=C1C)OC)C)C
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol

3-Methoxy-1,2,4,5-tetramethylbenzene

CAS No.: 14337-37-2

Cat. No.: VC4082418

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-1,2,4,5-tetramethylbenzene - 14337-37-2

Specification

CAS No. 14337-37-2
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
IUPAC Name 3-methoxy-1,2,4,5-tetramethylbenzene
Standard InChI InChI=1S/C11H16O/c1-7-6-8(2)10(4)11(12-5)9(7)3/h6H,1-5H3
Standard InChI Key VEVHOGLUQUBJBW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)OC)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)OC)C)C

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Substitution Patterns

The compound’s structure derives from the benzene core, with methyl groups occupying four adjacent positions (1,2,4,5) and a methoxy group (-OCH₃) at the 3 position. This arrangement creates significant steric hindrance due to the proximity of substituents, potentially influencing its crystalline packing and solubility . The methoxy group introduces electron-donating effects via resonance, altering the ring’s electronic density compared to purely alkylated analogs like durene (1,2,4,5-tetramethylbenzene) .

Theoretical Physicochemical Properties

While experimental data for 3-methoxy-1,2,4,5-tetramethylbenzene are absent, properties can be extrapolated from related compounds:

PropertyEstimated Value (Theoretical)Basis for Estimation
Molecular Weight178.23 g/molC₁₁H₁₄O (calculated)
Boiling Point240–260°CCompared to durene (198°C)
Melting Point80–100°CHigher than durene (−24°C)
Density1.02–1.08 g/cm³Methoxy group contribution
LogP (Octanol-Water)3.5–4.2Alkyl and methoxy hydrophobicity

The methoxy group likely enhances water solubility marginally compared to nonpolar tetramethylbenzenes but retains significant hydrophobicity due to the methyl groups .

Synthetic Pathways and Challenges

Friedel-Crafts Alkylation and Methoxylation

A plausible route involves synthesizing 1,2,4,5-tetramethylbenzene (durene) via alkylation of xylene or trimethylbenzene precursors, as described in industrial patents . Subsequent methoxylation at the 3 position could employ:

  • Nitration followed by nucleophilic substitution: Introducing a nitro group via mixed acid, then displacing it with methoxide .

  • Direct electrophilic methoxylation: Using a directed ortho-metalation strategy to position the methoxy group selectively .

Catalytic Considerations

The steric bulk of tetramethylbenzene complicates electrophilic substitution. Catalysts such as AlCl₃ or zeolites may facilitate methoxylation by stabilizing transition states, though yields are likely low due to competing side reactions .

Applications in Materials Science

Polyimide Precursors

Durene derivatives are precursors to pyromellitic dianhydride (PMDA), a key monomer for heat-resistant polyimides . Introducing a methoxy group could modify polymer solubility or glass transition temperatures, enabling tailored materials for flexible electronics .

Liquid Crystals and Charge-Transfer Complexes

Methoxy- and methyl-substituted aromatics often exhibit mesomorphic behavior. The compound’s planar structure and electron-rich ring may facilitate charge-transfer interactions with electron-deficient partners, relevant in organic semiconductors .

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